

# Chemical properties of 4-Fluoro-1H-indazole-5-carboxylic acid

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## Compound of Interest

Compound Name: 4-Fluoro-1H-indazole-5-carboxylic acid

Cat. No.: B1322807

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## An In-depth Technical Guide to 4-Fluoro-1H-indazole-5-carboxylic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Fluoro-1H-indazole-5-carboxylic acid**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.

## Core Chemical Properties

**4-Fluoro-1H-indazole-5-carboxylic acid** is a solid, white to off-white compound.[1] Its core structure consists of a bicyclic indazole nucleus, which is a fusion of a benzene ring and a pyrazole ring, substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 5-position. The fluorine substitution can be leveraged to modulate the molecule's electronic properties and intermolecular interactions, such as  $\pi$ - $\pi$  stacking and hydrogen bonding.[2]

Table 1: Physicochemical and Identification Properties

Property	Value	Source
CAS Number	1041481-59-7	[1][3][4]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> FN <sub>2</sub> O <sub>2</sub>	[1][3][4]
Molecular Weight	180.14 g/mol	[1][3][4]
Appearance	White to off-white solid	[1]
Boiling Point	434.2 ± 25.0 °C (Predicted)	[1]
Density	1.610 g/cm <sup>3</sup> (Predicted)	[1]
pKa	3.10 ± 0.30 (Predicted)	[1]
Storage	Sealed in a dry place at room temperature.	[1][3]

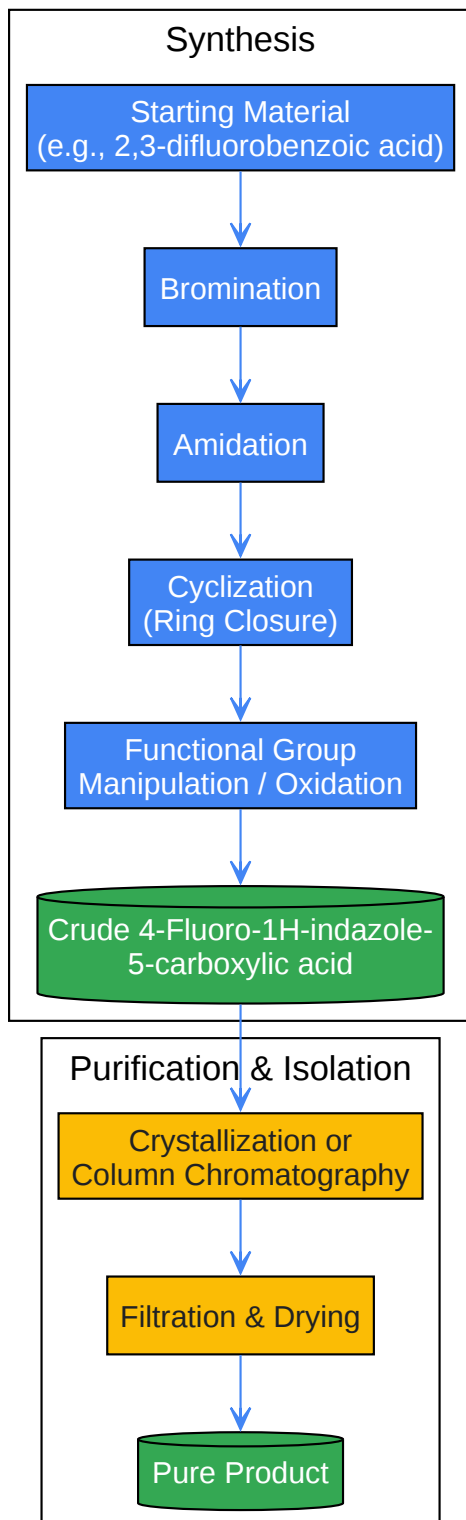
| Purity | Typically available at ≥95% [4][5] |

## Synthesis and Purification

While specific, detailed protocols for the synthesis of **4-Fluoro-1H-indazole-5-carboxylic acid** are proprietary, a general synthetic strategy can be inferred from established methods for analogous fluorinated indazole compounds.[6][7] The synthesis often involves a multi-step sequence starting from commercially available fluorinated aromatic compounds. A plausible pathway includes steps such as bromination, cyclization to form the indazole ring, and functional group manipulations to install the carboxylic acid.

A generalized workflow for the synthesis and subsequent purification is outlined below.

## General Synthesis and Purification Workflow



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Caption: Generalized workflow for synthesis and purification.

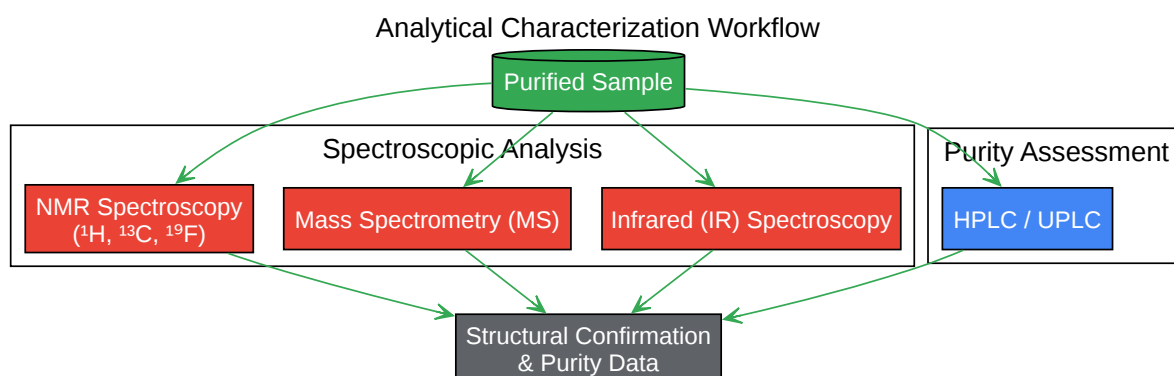
## Experimental Protocol: General Synthesis Example

The synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, provides a template for the key cyclization step.<sup>[7]</sup>

- Ring Closure Reaction: A substituted aniline precursor is dissolved in an appropriate solvent (e.g., acetic acid).
- The solution is heated, typically to around 110°C.
- A cyclizing agent, such as isoamyl sulfite, is added dropwise while maintaining the reaction temperature.<sup>[7]</sup>
- The reaction is monitored for completion using thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is concentrated to dryness.
- The resulting crude product is purified, often by slurrying in a solvent like methanol, followed by filtration and drying.<sup>[7]</sup>

## Analytical Characterization

The structural confirmation and purity assessment of **4-Fluoro-1H-indazole-5-carboxylic acid** rely on standard analytical techniques. These methods are crucial for verifying the identity and quality of the synthesized compound before its use in further research or development.



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Caption: Standard workflow for analytical characterization.

### Methodology for Key Experiments

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Objective: To elucidate the carbon-hydrogen framework and confirm the presence and position of the fluorine atom.
  - Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>). <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra are recorded on a high-resolution spectrometer (e.g., 400 MHz).[8] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
- Mass Spectrometry (MS):
  - Objective: To determine the molecular weight and fragmentation pattern of the molecule.
  - Protocol: The sample is analyzed using a mass spectrometer, often with an electrospray ionization (ESI) source. The resulting spectrum provides the mass-to-charge ratio (m/z), which should correspond to the molecular weight of the compound (180.14 g/mol).[8]

- Infrared (IR) Spectroscopy:
  - Objective: To identify characteristic functional groups.
  - Protocol: The sample is analyzed as a solid (e.g., using a KBr disk). The IR spectrum will show characteristic absorption bands for the N-H bond of the indazole, the C=O of the carboxylic acid, and C-F bonds.

## Reactivity and Biological Significance

Indazole-containing derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[9][10] These activities include anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[9]

- Reactivity: The indazole ring system is aromatic and can undergo various chemical transformations. The presence of the carboxylic acid group allows for the formation of amides, esters, and other derivatives, making it a versatile building block for creating libraries of compounds for drug discovery.[11] The fluorine atom influences the molecule's acidity and basicity and can participate in key binding interactions with biological targets.[2]
- Biological Context: Fluorinated indazoles are integral to the development of novel therapeutic agents. For example, various indazole derivatives have been investigated as potent enzyme inhibitors (e.g., tyrosine kinase inhibitors) for cancer therapy and as effective antibacterial agents.[9][12] The specific compound, **4-Fluoro-1H-indazole-5-carboxylic acid**, serves as a valuable intermediate in the synthesis of these more complex, biologically active molecules.

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